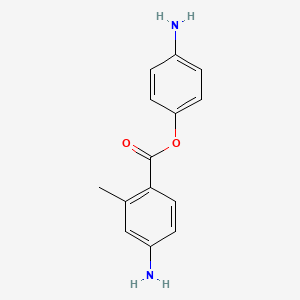

4-Aminophenyl 4-amino-2-methylbenzoate

Description

Properties

Molecular Formula |

C14H14N2O2 |

|---|---|

Molecular Weight |

242.27 g/mol |

IUPAC Name |

(4-aminophenyl) 4-amino-2-methylbenzoate |

InChI |

InChI=1S/C14H14N2O2/c1-9-8-11(16)4-7-13(9)14(17)18-12-5-2-10(15)3-6-12/h2-8H,15-16H2,1H3 |

InChI Key |

QQACHWWWCVIZGQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)N)C(=O)OC2=CC=C(C=C2)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Aminophenyl 4-amino-2-methylbenzoate typically involves the esterification of 4-aminophenol with 4-amino-2-methylbenzoic acid. The reaction can be catalyzed by acidic or basic catalysts, and it often requires the use of dehydrating agents to drive the reaction to completion. Common solvents used in this synthesis include dichloromethane and ethanol.

Industrial Production Methods: In an industrial setting, the production of 4-Aminophenyl 4-amino-2-methylbenzoate may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the synthesis process.

Types of Reactions:

Oxidation: The amino groups in 4-Aminophenyl 4-amino-2-methylbenzoate can undergo oxidation to form nitro derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: The compound can be reduced to form corresponding amines using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed:

Oxidation: Nitro derivatives.

Reduction: Corresponding amines.

Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Activity

Research has indicated that derivatives of 4-amino compounds exhibit significant anticancer properties. For instance, studies on related sulfonamide derivatives have shown cytotoxic activity against various human cancer cell lines, including colon and breast cancer cells . The design of molecular hybrids combining triazine rings with sulfonamide fragments has been explored, demonstrating promising results in inhibiting tumor growth .

2. Antiviral Properties

Compounds similar to 4-aminophenyl derivatives have been studied for their antiviral effects. For example, the structure-activity relationship of certain small molecules has revealed their ability to inhibit viral replication, which is crucial in the fight against viruses like HIV . This suggests that 4-aminophenyl compounds may also hold potential as antiviral agents.

3. Acetylcholinesterase Inhibition

The inhibition of acetylcholinesterase is a significant therapeutic target for conditions like Alzheimer’s disease. Compounds based on the 4-amino structure have shown promise as effective acetylcholinesterase inhibitors, with certain derivatives exhibiting low IC50 values, indicating strong inhibitory activity . This positions these compounds as potential candidates for further development in treating neurodegenerative diseases.

Analytical Chemistry

1. Chromatographic Applications

4-Aminophenyl 4-amino-2-methylbenzoate can be analyzed using high-performance liquid chromatography (HPLC). A study demonstrated a method for separating this compound on a Newcrom R1 HPLC column, utilizing acetonitrile and water as mobile phases. This method is scalable and suitable for pharmacokinetic studies, allowing researchers to isolate impurities effectively .

Case Studies

Mechanism of Action

The mechanism of action of 4-Aminophenyl 4-amino-2-methylbenzoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or modulation of their activity. The compound’s aromatic structure allows it to engage in π-π interactions and hydrogen bonding, which are crucial for its binding affinity and specificity.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 4-aminophenyl 4-amino-2-methylbenzoate with structurally related compounds from the evidence:

Key Observations :

Challenges and Opportunities

- Solubility vs. Bioavailability: While amino groups enhance water solubility, the methyl group may offset this by increasing lipophilicity. Balancing these properties is critical for drug development.

- Synthetic Complexity: Introducing multiple functional groups (amino, methyl) requires precise control to avoid side reactions, as seen in chalcone synthesis .

Biological Activity

4-Aminophenyl 4-amino-2-methylbenzoate is an organic compound belonging to the class of aromatic esters. It has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a precursor in drug development and as a tool for studying various cellular processes. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanism of action, and relevant case studies.

Molecular Formula: C14H14N2O2

Molecular Weight: 242.27 g/mol

IUPAC Name: (4-aminophenyl) 4-amino-2-methylbenzoate

Canonical SMILES: CC1=C(C=CC(=C1)N)C(=O)OC2=CC=C(C=C2)N

Synthesis

The synthesis of 4-Aminophenyl 4-amino-2-methylbenzoate typically involves the esterification of 4-aminophenol with 4-amino-2-methylbenzoic acid. The reaction can be catalyzed by acidic or basic catalysts, often requiring dehydrating agents to drive the reaction to completion. Common solvents include dichloromethane and ethanol. The compound can undergo various chemical reactions, including oxidation and reduction, which can yield different derivatives with potentially distinct biological activities.

The mechanism of action for 4-Aminophenyl 4-amino-2-methylbenzoate is context-dependent. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or modulation of their activity. Its aromatic structure allows for significant π-π interactions and hydrogen bonding, enhancing its binding affinity and specificity towards biological targets.

Anticonvulsant Activity

Research has indicated that derivatives of this compound exhibit anticonvulsant properties. For instance, a related compound, 4-amino-(2-methyl-4-aminophenyl)benzamide, was evaluated for its anticonvulsant activity and showed effectiveness in maximal electroshock seizure tests in mice. The study reported an effective dose (ED50) of approximately 63 µmol/kg, comparable to established anticonvulsants like phenytoin and carbamazepine .

Antiviral Activity

Another area of interest is the antiviral activity associated with compounds similar to 4-Aminophenyl 4-amino-2-methylbenzoate. A study highlighted that certain structural modifications could enhance antiviral efficacy against HIV-1. Compounds with specific linkages between phenyl rings exhibited potent activity in cellular assays, suggesting that similar modifications could be explored in the design of new antiviral agents .

Study on Anticonvulsant Activity

In a pharmacological study, the compound was tested against various seizure models in mice. Results indicated that it was effective against tonic seizures induced by bicuculline and other agents. The introduction of a second amino group enhanced the activity after oral administration, indicating potential for further development in treating epilepsy .

Structure-Activity Relationship (SAR)

A structure-activity relationship study demonstrated that modifications to the phenyl rings significantly influenced biological activity. For example, compounds with amide or sulfonamide linkages showed improved specificity and potency against viral replication in cellular models . This suggests that further exploration into the SAR of related compounds could yield valuable insights into designing more effective therapeutic agents.

Chemical Reactions Analysis

Hydrolysis of the Ester Group

The benzoate ester group in 4-Aminophenyl 4-amino-2-methylbenzoate is susceptible to hydrolysis under acidic or basic conditions, regenerating the corresponding carboxylic acid and phenol. This reaction is analogous to ester hydrolysis observed in similar compounds like methyl 4-aminobenzoate .

Reaction Mechanism :

Key Observations :

-

Acidic Hydrolysis : Proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water .

-

Basic Hydrolysis : Involves deprotonation of the ester oxygen, forming a tetrahedral intermediate that collapses to yield the acid and alcohol .

-

Yield : Efficient under reflux conditions, though exact yields depend on solvent and catalysts (e.g., H₂SO₄ or NaOH) .

Acylation of Amino Groups

The primary amino groups (at the 4-position of both the phenyl ester and benzoate) can undergo acetylation to form acetyl derivatives, a common protecting group strategy. This reaction is observed in compounds with similar amine functionalities .

Reaction Conditions :

-

Acetylating Agents : Acetic anhydride or acetyl chloride.

-

Catalyst : Pyridine or DMAP.

Example Reaction :

Application : Stabilizes the compound during subsequent reactions by blocking reactive amino groups.

Coupling Reactions

The ester group can participate in coupling reactions with nucleophiles, such as alcohols or amines, to form derivatives. For instance, coupling with hexyl chloroformate under basic conditions is a method used in analogous compounds .

Example Reaction :

Key Factors :

Decarboxylation

While less common, the benzoate moiety may undergo decarboxylation under high-temperature conditions, especially if activated. This reaction is observed in structurally similar benzoic acid derivatives .

Reaction Conditions :

Note : Decarboxylation is more favorable for benzoic acids with electron-withdrawing groups .

Research Findings

-

Reactivity Trends : The presence of electron-donating amino groups enhances nucleophilicity, facilitating reactions like acetylation or coupling .

-

Stability : The ester group is stable under neutral conditions but hydrolyzes readily under acidic or basic conditions .

-

Synthetic Utility : The compound serves as a versatile intermediate for pharmaceutical derivatives, as seen in analogous benzimidazole syntheses .

For further experimental validation, direct characterization (e.g., NMR, HPLC) of reaction products is recommended, as specific data for this compound are not explicitly reported in the provided sources.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-aminophenyl 4-amino-2-methylbenzoate, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via nucleophilic substitution or esterification reactions. For example, a triazine-based coupling agent (e.g., 1,3,5-triazin-2-yl derivatives) under mild conditions (45–60°C, 1–3 hours) is effective for forming ester linkages between aromatic amines and carboxylic acids. Reaction optimization should include factorial design experiments (e.g., varying temperature, solvent polarity, and stoichiometry) to maximize yield and purity .

- Characterization : Confirm product integrity using (e.g., δ = 3.86 ppm for methyl groups in DMSO-d) and HPLC with UV detection. Compare melting points (>200°C) and R values (e.g., 0.62 in hexane/EtOH) against literature standards .

Q. How can researchers address solubility challenges during purification of 4-aminophenyl 4-amino-2-methylbenzoate?

- Methodology : Use gradient recrystallization in mixed solvents (e.g., ethanol/water or DCM/hexane) to improve crystal formation. For polar derivatives, column chromatography with silica gel and eluents like ethyl acetate:hexane (1:3) can resolve impurities. Monitor solubility trends via Hansen solubility parameters to select optimal solvents .

Q. What spectroscopic techniques are critical for structural validation of this compound?

- Methodology :

- NMR : Analyze aromatic proton splitting patterns (e.g., doublets for para-substituted benzene rings) and amine proton shifts (δ = 6.5–7.5 ppm) in DMSO-d .

- FTIR : Confirm ester carbonyl stretches (~1700 cm) and primary amine N-H stretches (~3300 cm) .

- Mass Spectrometry : Use high-resolution ESI-MS to verify the molecular ion ([M+H]) and fragment patterns .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of 4-aminophenyl 4-amino-2-methylbenzoate in catalytic systems?

- Methodology : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electron density distributions, HOMO-LUMO gaps, and nucleophilic/electrophilic sites. Compare with experimental kinetic data (e.g., reaction rates in Suzuki-Miyaura couplings) to validate computational predictions .

Q. What experimental design strategies are effective for studying degradation pathways under environmental conditions?

- Methodology : Use a split-plot factorial design to test variables like pH (3–9), UV exposure, and oxidant concentrations (e.g., HO). Monitor degradation products via LC-MS and quantify half-lives using first-order kinetics. Surface adsorption studies (e.g., on silica or cellulose) can mimic indoor environmental interfaces .

Q. How can researchers resolve contradictions in biological activity data for this compound?

- Methodology :

- Dose-Response Analysis : Use Hill plots to identify non-linear effects at low concentrations (e.g., enzyme inhibition assays with IC variability).

- Metabolic Stability : Test compound stability in liver microsomes (e.g., rat S9 fractions) to rule out rapid degradation as a confounding factor .

- Orthogonal Assays : Validate receptor-binding claims with SPR (surface plasmon resonance) and cellular uptake studies using fluorescent analogs .

Q. What strategies optimize the compound’s incorporation into polymeric matrices for drug delivery?

- Methodology : Screen polymer compatibility (e.g., PLGA, chitosan) using Hansen solubility parameters. Employ DSC (differential scanning calorimetry) to detect phase separation and FTIR to confirm hydrogen bonding between amine groups and polymer backbones. In vitro release studies (pH 7.4 PBS, 37°C) can correlate loading efficiency with release kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.